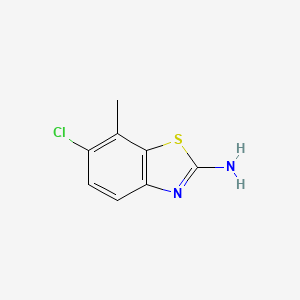

6-chloro-7-methyl-1,3-benzothiazol-2-amine

説明

The Benzothiazole (B30560) Scaffold in Contemporary Medicinal Chemistry Research

The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a cornerstone of modern medicinal chemistry. nih.govnih.govcrimsonpublishers.com This scaffold is considered a "privileged" structure due to its ability to bind to a wide array of biological receptors with high affinity, making it a valuable building block in the design of novel therapeutic agents. jchemrev.comtandfonline.comnih.gov The planar nature of the benzothiazole system and its unique electronic properties contribute to its versatility. jchemrev.comwikipedia.org

Benzothiazole derivatives are known to exhibit a vast spectrum of pharmacological activities. nih.govpcbiochemres.com Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and neuroprotective agents, among others. nih.govbenthamscience.comjchemrev.com The structural diversity achievable through substitution on the benzothiazole core allows for the fine-tuning of these biological activities, enabling chemists to develop compounds with enhanced potency and selectivity. pcbiochemres.combenthamscience.com This inherent versatility has cemented the benzothiazole motif as an integral feature in numerous drug discovery programs. crimsonpublishers.comresearchgate.net

Historical Perspectives and Evolution of Research on Benzothiazole Derivatives

The history of benzothiazole chemistry dates back to the late 19th century, with the thiazole ring first being described by Hantzsch and Waber in 1887 and its structure confirmed by Popp in 1889. pharmascholars.com Early research focused on the fundamental synthesis and properties of the parent compound, a colorless, slightly viscous liquid. wikipedia.orgpharmascholars.com One of the classical methods for synthesizing the benzothiazole core involves the reaction of 2-mercaptoaniline with various reagents like acid chlorides or aldehydes. wikipedia.orgnih.gov

In the mid-20th century, research began to uncover the biological potential of benzothiazole derivatives. scholarsresearchlibrary.com A notable surge in interest occurred in the 1950s when certain 2-aminobenzothiazole (B30445) compounds were investigated for their muscle relaxant properties. scholarsresearchlibrary.com This discovery was a pivotal moment, shifting the focus of benzothiazole research towards pharmacological applications. scholarsresearchlibrary.com Over the decades, the evolution of sophisticated analytical and screening techniques has allowed for a deeper understanding of the structure-activity relationships (SAR) of these compounds, leading to the development of numerous derivatives with a wide range of therapeutic applications, from anticancer to anti-inflammatory agents. researchgate.netnih.gov

Significance of Substituted 1,3-Benzothiazol-2-amines in Drug Discovery and Development Initiatives

Within the vast family of benzothiazole derivatives, the 1,3-benzothiazol-2-amine (2-ABT) subclass holds particular importance in drug discovery. iajesm.inwisdomlib.org The 2-amino group provides a crucial handle for synthetic modification, allowing chemists to introduce a wide variety of structural fragments and build molecular complexity. nih.govnih.gov This functional group can be readily tethered to other moieties or used to construct fused heterocyclic systems, expanding the chemical space available for exploration. nih.gov

The 2-aminobenzothiazole core is considered a privileged scaffold and a bioisostere for other important chemical groups like aniline (B41778) and 2-aminothiazole, meaning it can often replace these groups in a molecule while maintaining or improving biological activity. nih.govscholarsresearchlibrary.com This structural feature has been exploited in the design of numerous biologically active compounds. iajesm.in For example, derivatives have shown significant promise as anticancer agents by targeting various molecular pathways involved in tumor growth and progression. iajesm.innih.gov The ability to easily modify the 2-amino position, as well as other positions on the benzothiazole ring, makes this scaffold a highly attractive starting point for developing new chemical entities with tailored pharmacological profiles. nih.govscholarsresearchlibrary.com

Scope of Academic Inquiry into 6-chloro-7-methyl-1,3-benzothiazol-2-amine and Related Structures

Halogen substituents, such as the chloro group at C-6, are known to be crucial in modulating the biological activity of benzothiazole derivatives. tandfonline.com They can alter the electronic distribution of the ring system and enhance interactions with biological targets. tandfonline.com Similarly, the position of substituents on the benzene ring plays a significant role in determining the compound's activity. benthamscience.com

The synthesis of such substituted 2-aminobenzothiazoles typically follows established routes, often starting from a correspondingly substituted aniline which is then converted to a thiourea (B124793) and subsequently cyclized. aip.org Academic research on 6-chloro-7-methyl-1,3-benzothiazol-2-amine and its analogs investigates their synthesis, characterization, and potential biological activities. For instance, studies on related 6-chloro-benzothiazole derivatives have explored their utility as intermediates in the synthesis of compounds with antimicrobial and anticancer properties. nih.govsaspublishers.com Research into compounds like 6-chloro-N-substituted-benzo[d]thiazol-2-amines has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The academic focus remains on understanding how the unique combination of the 6-chloro and 7-methyl groups on the 2-aminobenzothiazole core contributes to its chemical reactivity and biological profile, paving the way for the rational design of new and more effective molecules.

Data Tables

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-chloro-4-methyl-1,3-benzothiazol-2-amine | nih.gov |

| Molecular Formula | C₈H₇ClN₂S | nih.gov |

| Molecular Weight | 198.67 g/mol | nih.gov |

| CAS Number | 38338-21-5 | nih.gov |

Table 2: Selected Biologically Active Benzothiazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Riluzole | Used for amyotrophic lateral sclerosis, exhibits antitumor effects | nih.govwikipedia.org |

| Pramipexole | Dopamine-acting drug | wikipedia.orgnih.gov |

| Frentizole | Immunosuppressive agent | nih.govscilit.com |

| 2-(4-Aminophenyl)benzothiazoles | Potent and selective antitumor activity | acs.org |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Anticancer and anti-inflammatory | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

6-chloro-7-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYBZCIHYWOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 6 Chloro 7 Methyl 1,3 Benzothiazol 2 Amine and Analogous Derivatives

Foundational Synthetic Pathways for the Benzothiazole (B30560) Nucleus

The construction of the benzothiazole ring system is a critical first step. Several classical and modern synthetic routes have been developed, primarily involving cyclization reactions.

Cyclization Reactions Involving 2-Aminobenzenethiols and Carbonyl/Thiocarbonyl Precursors

A prevalent and versatile method for synthesizing the benzothiazole skeleton is the condensation reaction of 2-aminobenzenethiols with various carbonyl-containing compounds. nih.govwisdomlib.orgresearchgate.net This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

The reaction of 2-aminobenzenethiol with aldehydes, ketones, acyl chlorides, or even carbon dioxide can lead to the formation of 2-substituted benzothiazoles. nih.govmdpi.comlookchem.com For instance, the condensation of 2-aminobenzenethiol with aldehydes can be facilitated by various catalysts and conditions, including refluxing in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov Similarly, ketones can react with 2-aminobenzenethiols, sometimes using molecular oxygen as an oxidant, to yield 2-arylbenzothiazoles. nih.gov The use of thiocarbonyl compounds, such as those in the Eschenmoser sulfide (B99878) contraction, also represents a viable pathway for these cyclizations. caltech.eduresearchgate.net

Recent advancements in green chemistry have promoted the use of more environmentally friendly catalysts and reaction conditions for these condensations. nih.govmdpi.com For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Aminobenzenethiol | Aldehydes | DMSO, reflux | 2-Substituted Benzothiazole | nih.gov |

| 2-Aminobenzenethiol | Ketones | Molecular Oxygen | 2-Arylbenzothiazole | nih.gov |

| 2-Aminobenzenethiol | Nitriles | Cu(OAc)₂, Ethanol, 70°C | 2-Substituted Benzothiazole | organic-chemistry.org |

| 2-Aminobenzenethiol | Carbon Dioxide | DBU, 60-70°C | Benzothiazole | nih.govlookchem.com |

Syntheses from Substituted Anilines and Thiocyanate (B1210189) Reagents

Another cornerstone in the synthesis of 2-aminobenzothiazoles is the reaction of substituted anilines with thiocyanate salts, typically in the presence of an oxidizing agent like bromine. derpharmachemica.comnih.govresearchgate.net This method, often referred to as the Hugershoff synthesis, is particularly useful for preparing 2-aminobenzothiazoles with substituents on the benzene (B151609) ring. indexcopernicus.com

The process generally involves the in-situ formation of a phenylthiourea (B91264) intermediate from the reaction of the aniline (B41778) with the thiocyanate, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. nih.govresearchgate.net For example, reacting a 4-substituted aniline with potassium thiocyanate and bromine in acetic acid is a classic approach to obtain 6-substituted 2-aminobenzothiazoles. nih.govresearchgate.netrjpbcs.com Variations of this method may use different catalysts or thiocyanate sources. For instance, sulfuric acid can act as a catalyst for the cyclization of p-substituted anilines with sodium thiocyanate. researchgate.netrjpbcs.com

The synthesis of 2-aminobenzothiazole derivatives has also been achieved using ionic liquids as a greener alternative to volatile organic solvents, which can enhance reaction rates and yields. ijpsr.com

| Starting Material | Reagents | Key Features | Product | Reference(s) |

| 4-Substituted Anilines | Potassium Thiocyanate, Bromine, Acetic Acid | Classical method for 6-substituted derivatives. | 6-Substituted 2-Aminobenzothiazoles | nih.govresearchgate.netresearchgate.netrjpbcs.com |

| Substituted Anilines | Ammonium Thiocyanate, Bromine | General method for substituted 2-aminobenzothiazoles. | 4(5 or 6)-Substituted-2-aminobenzothiazoles | researchgate.netrjpbcs.com |

| p-Substituted Anilines | Sodium Thiocyanate, Sulfuric Acid | Acid-catalyzed cyclization. | 2-Amino-6-substituted Benzothiazole | researchgate.netrjpbcs.com |

| Substituted Anilines | Potassium Thiocyanate, Ionic Liquid | Green synthesis approach. | Substituted 2-Aminobenzothiazole Derivatives | ijpsr.com |

Advanced Functionalization Techniques for Specific Substituent Introduction

To synthesize the target molecule, 6-chloro-7-methyl-1,3-benzothiazol-2-amine, specific substituents must be introduced at precise positions on the benzothiazole core. This requires advanced functionalization techniques that offer high regioselectivity.

Regioselective Halogenation Strategies at the Benzene Moiety (e.g., 6-Chloro Substitution)

Introducing a chlorine atom at the 6-position of the benzothiazole ring is typically achieved through electrophilic aromatic halogenation. wikipedia.org The directing effects of the existing substituents on the benzothiazole ring play a crucial role in determining the position of halogenation. For the synthesis of 6-chloro-substituted benzothiazoles, it is often more practical to start with a pre-halogenated aniline, such as 4-chloroaniline, and then construct the benzothiazole ring. researchgate.net

For instance, the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid leads to the formation of a nitro- and chloro-substituted 2-aminobenzothiazole. rjptonline.org The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole has been reported through the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate and catalytic bromine. researchgate.netindexcopernicus.com Direct halogenation of the benzothiazole ring system is also possible, but may lead to a mixture of isomers, making regioselective synthesis challenging. wikipedia.orgrsc.orgrsc.org Milder chlorination protocols are continuously being developed to improve selectivity. nih.govacs.org

Methods for Methyl Group Incorporation at Specific Positions (e.g., 7-Methyl Substitution)

The introduction of a methyl group at a specific position, such as C-7, on the benzothiazole nucleus can be accomplished through several strategies. One common approach is to begin the synthesis with a correspondingly substituted aniline. For example, to obtain a 7-methyl derivative, one could start with 2-methylaniline or a derivative thereof.

Alternatively, late-stage C-H methylation offers a more direct route. nih.govnih.gov Recent advancements have led to the development of catalytic methods for the ortho C-H methylation of benzoic acids, which could potentially be adapted for benzothiazole systems. nih.gov Another strategy involves the ring-opening methylation of benzothiazoles using reagents like dimethyl sulfite, although this method leads to N-methyl and S-methyl products rather than methylation on the benzene ring. rsc.org The synthesis of 2-amino-6-methylbenzothiazole (B160888) is well-documented and typically starts from p-toluidine (B81030) (4-methylaniline). orgsyn.org

Derivatization Strategies at the 2-Amine Position of the Benzothiazole Ring

The 2-amino group of the benzothiazole ring is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. nih.govnih.gov This amino group can readily undergo various reactions, including acylation, alkylation, and the formation of Schiff bases. ijpsr.comresearchgate.net

For instance, the 2-amino group can be acylated with chloroacetyl chloride, and the resulting product can be further reacted with various amines to create amide derivatives. researchgate.net Reaction with anhydrides like succinic or phthalic anhydride (B1165640) introduces a carboxylic acid moiety. researchgate.net The formation of Schiff bases by reacting the 2-aminobenzothiazole with aldehydes is another common derivatization strategy. researchgate.netuokerbala.edu.iq These modifications can significantly alter the chemical and biological properties of the parent molecule. nih.gov

| Reaction Type | Reagents | Product | Reference(s) |

| Acylation | Chloroacetyl chloride | N-(benzothiazol-2-yl)acetamide derivative | nih.govresearchgate.net |

| Alkylation | Alcohol, conc. H₂SO₄ | 2-(Alkylamino)benzothiazole | ijpsr.com |

| Schiff Base Formation | Aromatic aldehydes | 2-(Arylimino)benzothiazole derivative | researchgate.netuokerbala.edu.iq |

| Reaction with Anhydrides | Succinic or Phthalic anhydride | Carboxylic acid functionalized derivative | researchgate.net |

| Reaction with Isothiocyanates | p-chlorophenylisothiocyanate | Thiourea (B124793) derivative | researchgate.net |

Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis

The synthesis of benzothiazole derivatives, including 6-chloro-7-methyl-1,3-benzothiazol-2-amine, has increasingly moved towards sustainable and green chemistry principles. scielo.br These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. ijpbs.com Key strategies in this domain include the use of alternative energy sources like microwave irradiation and the development of highly efficient catalytic systems that can operate under milder conditions. ijpbs.comnih.gov Such methods not only offer ecological benefits but also often lead to improved reaction rates, higher yields, and greater purity of the final products. nih.gov The focus is on creating atom-economical processes that are both environmentally benign and economically viable. nih.gov

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the rapid and efficient production of heterocyclic compounds like benzothiazoles. scielo.brnih.gov Unlike conventional heating methods that rely on slow heat transfer through conduction, microwave irradiation directly heats the reactants and solvent by taking advantage of their dielectric properties. nih.gov This direct energy transfer leads to a significant reduction in reaction times, often from hours to mere minutes, and can result in cleaner reaction profiles with fewer side products and consequently higher yields. nih.govresearchgate.net

The application of microwave technology aligns with green chemistry principles by enhancing energy efficiency and often allowing for the use of less hazardous or even solvent-free conditions. researchgate.netresearchgate.net For instance, a rapid, catalyst-free method for synthesizing benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various aldehydes using glycerol, a green solvent, under microwave irradiation. researchgate.netproquest.com This approach is noted for its economic and environmental advantages. researchgate.net Similarly, the synthesis of 7-Chloro-6-fluoro-benzothiazol-2-yl-amine derivatives has been successfully achieved using a modified microwave oven, which resulted in higher yields compared to conventional methods. orientjchem.org

Research has demonstrated the superiority of microwave-assisted protocols over traditional heating for synthesizing benzothiazole derivatives. Studies comparing the two methods consistently show a dramatic decrease in reaction time and an increase in product yield under microwave irradiation. For example, the synthesis of certain benzotriazole (B28993) derivatives showed reaction times dropping from nearly three hours to under five minutes with an increase in yield from the 65-72% range to 83-93%. nih.gov Another study on the synthesis of hydroxy-substituted phenyl benzothiazoles noted a 25-fold reduction in reaction time and a 12% to 20% increase in product yield with the microwave method. scielo.br

Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxy Phenyl Benzothiazoles | Conventional | 6-8 hours | 72-80 | scielo.br |

| Microwave | 15-20 minutes | 84-92 | ||

| Benzotriazole Derivatives | Conventional | 2 hours 45 minutes | ~70 | nih.gov |

| Microwave | 4 minutes 20 seconds | ~90 | ||

| Imidazolidines from 2-Aminobenzothiazole | Conventional | 8-10 hours | Lower | researchgate.netuokerbala.edu.iq |

| Microwave | 5-10 minutes | Higher |

A catalyst-free, microwave-assisted method has also been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in an aqueous medium, highlighting the potential for transition-metal-free conditions. nih.govnih.gov This protocol demonstrates excellent yields (90–95%) in a short timeframe, irrespective of the substituents on the benzene ring. nih.gov The synthesis of 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine has also been reported using microwave irradiation, further underscoring the technique's applicability to chloro-substituted analogs. researchgate.net

Catalyst-Mediated Reactions for Optimized Yields and Selectivity

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to optimize reaction yields and enhance selectivity for desired products like 6-chloro-7-methyl-1,3-benzothiazol-2-amine. A wide array of catalytic systems, including transition metals, metal-free catalysts, and heterogeneous catalysts, have been developed for benzothiazole synthesis. nih.govnih.gov These catalysts often enable reactions to proceed under milder conditions, reduce the formation of byproducts, and can sometimes be recycled and reused, aligning with the principles of green chemistry. nih.govrsc.org

Transition-metal catalysts are widely employed for their high efficiency. Nickel(II) salts have proven to be effective and advantageous for the intramolecular oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov This method is notable for using a cheaper, less toxic catalyst at a lower concentration and under mild conditions, achieving up to 95% product yield in a very short time. nih.gov Similarly, copper-catalyzed reactions have been developed for the synthesis of 2-aminobenzothiazoles. A ligand-free CuI-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines under microwave heating provides a simple and environmentally friendly route to these compounds. researchgate.net Other metals like Palladium (Pd) and Ruthenium (Ru) have also been used, though they can be more costly. nih.gov An iron(III) chloride (FeCl3)-catalyzed tandem reaction in water provides an environmentally benign and efficient route for generating 2-aminobenzothiazoles, with the added benefit that the reaction medium can be recycled. rsc.org

Selected Catalytic Systems for the Synthesis of 2-Aminobenzothiazole Derivatives

| Catalyst System | Substrates | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(II) salts | N-arylthioureas | Mild conditions, short reaction time | up to 95 | nih.gov |

| FeCl3 / Phase-transfer catalyst | 2-iodoaniline, isothiocyanate | Water, recyclable medium | Not specified | rsc.org |

| CuI | 2-bromophenyl isothiocyanate, amines | Ethanol, Microwave (130°C, 30 min) | 27-89 | researchgate.net |

| Iodine (catalytic) / O2 | Cyclohexanones, thioureas | DMSO, 75°C, metal-free | Satisfactory | acs.org |

| Thiourea (organocatalyst) | 2-aminothiophenols, aldehydes | Aqueous medium, Ultrasound, 60°C | up to 87 (gram-scale) | acs.org |

| Bromine (catalytic) / H2SO4 | Arylthiourea | Sulfuric acid, 20-120°C | up to 86 | google.com |

| ZnO@SO3H@Tropine | Aromatic aldehydes, 2-aminobenzimidazole/2-naphthol | Solvent-free, 120°C, reusable catalyst | 95-99 | rsc.org |

In line with green chemistry, metal-free catalytic systems have garnered significant interest. A practical, metal-free process for synthesizing 2-aminobenzothiazoles from cyclohexanones and thioureas has been developed using catalytic iodine and molecular oxygen as a "green" oxidant. acs.org This method avoids the use of transition metals and provides a convenient alternative for constructing the benzothiazole core. acs.org Furthermore, thiourea itself has been employed as a bifunctional organocatalyst, acting as both a hydrogen bond donor and a Brønsted base. acs.org This strategy facilitates a one-pot, two-component reaction between substituted aldehydes and 2-aminothiophenols in water under ultrasound irradiation, using air as the oxidant. acs.org Another approach involves the oxidative ring closure of an arylthiourea using sulfuric acid and a catalytic amount of a bromine compound, which is advantageous over using stoichiometric amounts of corrosive halogens. google.com

The development of reusable heterogeneous catalysts is another important avenue. Catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) have been used for the preparation of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol under solvent-free conditions. nih.gov Similarly, a novel nano-porous ZnO-based catalyst has been synthesized and used to promote the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives with high yields and short reaction times; this catalyst can be easily recovered and reused multiple times without significant loss of activity. rsc.org

Spectroscopic and Structural Analysis of 6-chloro-7-methyl-1,3-benzothiazol-2-amine Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, specific experimental data required for a detailed spectroscopic and structural analysis of the compound 6-chloro-7-methyl-1,3-benzothiazol-2-amine is not available. The requested information, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), high-resolution chromatographic techniques, and X-ray crystallography, could not be located for this specific chemical entity.

While data exists for structurally related compounds, such as 6-chloro-1,3-benzothiazol-2-amine and other derivatives, the strict requirement to focus solely on 6-chloro-7-methyl-1,3-benzothiazol-2-amine prevents the inclusion of information from these analogues. The generation of a scientifically accurate article as per the provided outline is therefore not possible at this time.

Further research or de novo synthesis and characterization of 6-chloro-7-methyl-1,3-benzothiazol-2-amine would be necessary to produce the detailed experimental findings required for the requested article.

Computational and Theoretical Investigations of 6 Chloro 7 Methyl 1,3 Benzothiazol 2 Amine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electron distribution, which ultimately govern its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Studies on related structures, such as 2-(2′-aminophenyl)benzothiazole derivatives, show that the benzothiazole system is nearly planar. mdpi.com DFT calculations have confirmed that the angle between the benzothiazole plane and adjacent phenyl rings is typically small, often in the range of 3° to 5°. mdpi.com This planarity is a key structural feature influencing how these molecules interact with biological targets.

DFT is also utilized to calculate various electronic properties that help in understanding the molecule's behavior. For instance, calculations on novel hydrazone derivatives of benzothiazole have been used to determine the relative stability of different isomers. researchgate.net Furthermore, DFT can elucidate reaction pathways and energy barriers, suggesting that the energy from an exothermic reaction can be sufficient to overcome activation barriers, making certain formations thermodynamically favorable. nih.gov

Table 1: Computed Physicochemical Properties for a Structurally Similar Analog, 6-chloro-4-methyl-1,3-benzothiazol-2-amine (Data extrapolated from related compounds for illustrative purposes)

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂S | nih.gov |

| Molecular Weight | 198.67 g/mol | nih.gov |

| Exact Mass | 198.0018471 Da | nih.gov |

| Polar Surface Area | 67.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

A QSAR study on a series of 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives, which are structurally related to benzothiazoles, demonstrated a direct link between these quantum parameters and biological function. nih.gov The analysis revealed that the energy of the HOMO was a significant factor influencing the cytotoxic activity of these compounds against the MCF-7 breast cancer cell line. nih.gov This finding suggests that the electron-donating capacity of these molecules plays a role in their mechanism of action. Such analyses are crucial for assessing how substitutions on the benzothiazole ring, like the chloro and methyl groups, can modulate the electronic properties and, consequently, the biological potential of the compound. nih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation extend the insights from quantum chemistry to study how a molecule interacts with complex biological systems, such as proteins, and how it behaves in a dynamic environment.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the atomic level.

For benzothiazole analogues, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes. These compounds have been investigated as inhibitors for a range of kinases and enzymes implicated in diseases like cancer. nih.govbiointerfaceresearch.com For example, docking studies have analyzed the interaction of benzothiazole derivatives with targets such as VEGFR-2 and BRAF Kinase. nih.gov Other research has focused on their potential to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. nih.gov Docking protocols are often validated by redocking a known co-crystallized ligand into the protein's active site; a low Root Mean Square Deviation (RMSD) value (typically <2 Å) indicates the method can accurately predict binding conformations. nih.gov

Table 2: Examples of Molecular Docking Studies on Benzothiazole Analogues

| Benzothiazole Analogue Type | Protein Target | Key Findings |

| Benzothiazole-Thiadiazole Hybrids | VEGFR-2, BRAF Kinase | Identification of hybrids with potent inhibitory activity. nih.gov |

| Benzothiazole Derivatives | Acetylcholinesterase (AChE) | Prediction of interactions with critical amino acid residues in the enzyme's active site. nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck (Lymphocyte-specific protein tyrosine kinase) | Optimization of derivatives as potent inhibitors for cancer treatment. biointerfaceresearch.com |

| Quinazolinone-Benzothiazole Derivatives | ALK/PI3K/AKT Pathway Proteins | Identification of potent antiproliferative agents against lung cancer cells. acs.org |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in the system over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

Following docking, the most promising ligand-protein complexes are often subjected to MD simulations. nih.govbiointerfaceresearch.com A typical MD protocol involves several steps, including energy minimization of the complex, controlled heating, a period of equilibration, and a final production run where data is collected. biointerfaceresearch.com These simulations assess the structural stability of the complex, often by monitoring the RMSD of the protein and ligand over the simulation time. nih.gov Stable interactions and minimal conformational changes during the simulation suggest that the compound could be an effective inhibitor. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby guiding the design of more potent analogues.

Numerous QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for their anticancer and antibacterial activities. nih.govmdpi.comresearchgate.netmdpi.com These models are typically built using statistical methods like Multiple Linear Regression (MLR). researchgate.net The resulting mathematical equations link biological activity to a combination of molecular descriptors.

The descriptors found to be important in various QSAR models for benzothiazole analogues are diverse and highlight different aspects of the molecular structure:

Topological and 3D Descriptors: Descriptors such as Radial Distribution Function (RDF) and 3D-MorSE have been identified as important for the anticancer activity of related benzodithiazine derivatives. mdpi.com Other models for halogen-substituted benzazoles found that descriptors related to the topological and spatial distribution of atomic mass and polarizability were crucial. mdpi.com

Electronic Descriptors: As mentioned earlier, the energy of the HOMO has been directly correlated with cytotoxic activity. nih.gov The natural charge on specific carbon and nitrogen atoms has also been shown to be a determining factor. nih.gov

Other Physicochemical Descriptors: A QSAR model for the antibacterial activity of benzothiazole analogues identified indices such as ATSC5v (describing van der Waals volume) and SpMin6_Bhs (related to bond distances) as significant. researchgate.net

These models, once validated, serve as powerful predictive tools, providing clear guidelines for the structural modifications needed to enhance the desired biological effect. nih.govresearchgate.net

Correlation of Structural Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiazole derivatives, including those analogous to 6-chloro-7-methyl-1,3-benzothiazol-2-amine, QSAR models are developed by calculating a variety of molecular descriptors. These descriptors can be broadly categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Conformational (3D) Descriptors: These descriptors are calculated from the 3D structure of the molecule and include information about the molecule's volume and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as charge distributions. nih.gov

In studies of related benzothiazole and benzodithiazine structures, it has been demonstrated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for a variety of biological activities. benthamscience.comresearchgate.net For instance, in a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, QSAR models indicated that the cytotoxic activity against the MCF-7 cell line was significantly influenced by the natural charge on a specific carbon atom and the energy of the HOMO. nih.gov Similarly, the activity against the HCT-116 cell line was found to be dependent on the natural charge on a carbon atom and the electrostatic charge on a nitrogen atom. nih.gov

The general approach involves the following steps:

Data Set Selection: A series of synthesized analogues of 6-chloro-7-methyl-1,3-benzothiazol-2-amine with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to develop a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously tested using both internal and external validation techniques.

The table below illustrates the types of descriptors that are often correlated with biological activity in studies of benzothiazole analogues.

| Descriptor Type | Specific Descriptor Examples | Potential Impact on Biological Activity |

| Topological | Atom Information Content (a_IC) | Higher values may be beneficial for activity. nih.gov |

| Wiener Index | Relates to molecular branching and compactness. | |

| Conformational | Molecular Shape (std_dim3) | Higher values can be favorable for activity. nih.gov |

| Van der Waals Volume (BEHv6) | Can influence binding to target proteins. mdpi.com | |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. nih.gov |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Influences interactions with polar environments. | |

| Physicochemical | LogP (Partition Coefficient) | Describes the lipophilicity of the molecule. |

| Molar Refractivity (SMR_VSA0) | Relates to the volume and polarizability of the molecule. nih.gov |

Development of Predictive Models for Novel Compound Design

The ultimate goal of correlating structural descriptors with biological activity is to develop robust and predictive QSAR models that can guide the design of new, more potent compounds. nih.gov Once a statistically significant and validated QSAR model is established for a series of 6-chloro-7-methyl-1,3-benzothiazol-2-amine analogues, it can be used to predict the biological activity of hypothetical compounds before they are synthesized.

This predictive capability offers several advantages in the drug discovery process:

Prioritization of Candidates: It allows researchers to prioritize the synthesis of compounds that are predicted to have the highest desired activity.

Mechanistic Insights: The descriptors that are found to be most influential in the QSAR model can provide valuable insights into the mechanism of action of the compounds.

The development of these predictive models often involves the following workflow:

Generation of a Virtual Library: A large number of virtual analogues of 6-chloro-7-methyl-1,3-benzothiazol-2-amine are designed by systematically modifying the core structure with different substituents.

Calculation of Descriptors: The same set of molecular descriptors used to build the QSAR model is calculated for all the virtual compounds.

Prediction of Activity: The validated QSAR equation is then used to predict the biological activity of each virtual compound.

Selection for Synthesis: Compounds with the highest predicted activity are then selected for chemical synthesis and subsequent biological evaluation to confirm the model's predictions.

Molecular docking studies often complement QSAR analyses by providing a visual and energetic representation of how the designed compounds might bind to a specific biological target, such as an enzyme or receptor. nih.gov For instance, in the investigation of related compounds, molecular docking has been used to evaluate the binding modes within the active site of proteins like MDM2. nih.gov This combined approach of QSAR and molecular docking provides a powerful platform for the rational design of novel benzothiazole derivatives with enhanced biological profiles.

The table below summarizes the key aspects of developing predictive models for novel compound design based on analogues of 6-chloro-7-methyl-1,3-benzothiazol-2-amine.

| Stage | Description | Key Tools and Techniques |

| Model Building | A statistically robust QSAR model is constructed based on a training set of compounds with known activities. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms |

| Model Validation | The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation sets. | Leave-one-out cross-validation, y-randomization, prediction for an external set |

| Virtual Screening | The validated QSAR model is used to predict the activity of a large library of virtual compounds. | In silico design of compound libraries, calculation of molecular descriptors |

| Candidate Prioritization | Compounds with the most promising predicted activity profiles are identified for synthesis. | Analysis of predicted activity data, consideration of synthetic feasibility |

| Experimental Verification | The prioritized compounds are synthesized and their biological activity is experimentally determined to validate the model's predictions. | Chemical synthesis, in vitro and/or in vivo biological assays |

Investigation of Biological Activity and Mechanistic Pathways of Benzothiazole 2 Amine Derivatives

Exploration of Antimicrobial Modalities

Benzothiazole (B30560) derivatives are recognized for their potent antimicrobial properties, demonstrating activity against a broad spectrum of bacteria and fungi. ajrconline.orgrsc.orgniscpr.res.in The structural features of the benzothiazole nucleus, including the presence of sulfur and nitrogen atoms, are crucial for these biological activities. nih.gov Research into structure-activity relationships has indicated that substitutions at positions 2 and 6 of the benzothiazole ring are particularly important for enhancing antibacterial effects against both Gram-positive and Gram-negative bacteria. rsc.org

Mechanisms of Antibacterial Action (e.g., DNA Gyrase Inhibition, Membrane Disruption)

The antibacterial efficacy of benzothiazole-2-amine derivatives is often attributed to their ability to interfere with essential bacterial enzymes and cellular processes.

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism of antibacterial action for many benzothiazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). nih.govnih.gov These enzymes are critical for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. nih.gov Benzothiazole-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site located on the GyrB and ParE subunits, thereby preventing the energy-dependent functions of these enzymes. nih.gov

Several studies have highlighted the potential of benzothiazole derivatives as DNA gyrase inhibitors. nih.govnih.gov For instance, a series of benzothiazole scaffold-based inhibitors demonstrated potent activity against the DNA gyrase of Escherichia coli and Staphylococcus aureus. nih.gov The introduction of specific substituents on the benzothiazole ring has been shown to enhance this inhibitory activity. The substitution of a 4-chloro group on the benzothiazole moiety was found to augment the antibacterial activity of certain derivatives. nih.gov Similarly, the presence of a methyl group at the 7th position of the benzothiazole ring has been associated with enhanced antibacterial action. nih.gov

| Derivative Type | Target Enzyme | Bacterial Strain(s) | Key Findings | Reference(s) |

| Benzothiazole Hybrids | DNA Gyrase | E. coli, P. aeruginosa | Hybrids with 1,2,4-triazole (B32235) showed good DNA gyrase inhibition. | nih.gov |

| Pyrrolamide Benzothiazoles | DNA Gyrase B (GyrB) | A. baumannii, P. aeruginosa | Potent inhibition of GyrB, with improved activity upon optimization of substituents. | nih.gov |

| Benzothiazole-based Inhibitors | DNA Gyrase B (GyrB) | E. coli, S. aureus | ATP-competitive inhibition confirmed by crystal structures. | nih.gov |

Other Potential Mechanisms: While DNA gyrase inhibition is a well-documented mechanism, other modes of action may also contribute to the antibacterial effects of benzothiazole derivatives. These can include:

Dihydropteroate Synthase (DHPS) Inhibition: Some sulfonamide analogues of benzothiazole have shown equipotent antibacterial activity compared to standard drugs by targeting DHPS, an enzyme in the folate biosynthesis pathway. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Schiff base analogues of amino-benzothiazole have exhibited antibacterial activity by inhibiting DHFR. nih.gov

Peptide Deformylase Inhibition: Isatin derivatives incorporating a benzothiazole moiety have demonstrated excellent antibacterial activity, particularly against Gram-negative bacteria, through the inhibition of peptide deformylase. nih.gov

Mechanisms of Antifungal Efficacy (e.g., Ergosterol (B1671047) Synthesis Inhibition)

In addition to their antibacterial properties, benzothiazole derivatives have demonstrated significant antifungal activity. ajrconline.orgniscpr.res.inresearchgate.net A key target for many antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol, its main sterol component.

Ergosterol Synthesis Inhibition: The azole class of antifungal drugs acts by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol. nih.gov Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately increasing fungal membrane permeability and causing cell lysis. nih.gov While this mechanism is characteristic of azoles, other compounds can also interfere with ergosterol. For example, the amide 2-chloro-N-phenylacetamide has been shown to exert its antifungal effect by binding to ergosterol in the fungal plasma membrane. scielo.br Given the structural similarities and broad antimicrobial profile of benzothiazoles, it is plausible that some derivatives may also target the ergosterol biosynthesis pathway or interact directly with membrane ergosterol, contributing to their antifungal efficacy. mdpi.comajrconline.org Studies on various heterocyclic compounds suggest that this is a common and effective antifungal strategy. nih.gov

Antiviral and Antiparasitic Pathway Elucidation

The biological activity of the benzothiazole-2-amine scaffold extends to antiviral and antiparasitic applications. mdpi.comajrconline.org Frentizole, a 2-aminobenzothiazole (B30445) derivative, has been used clinically as an antiviral and immunosuppressive agent. nih.gov The core structure is also found in Tioxidazole, an anthelmintic drug used to treat parasitic infections. nih.gov

Research has shown that various derivatives of 2-aminobenzothiazole possess antiviral and antiparasitic properties, although the specific mechanisms are often still under investigation. nih.govnih.govnih.gov For instance, certain benzothiazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, which shares characteristics with both bacteria and parasites in its intracellular lifestyle. ajrconline.orgnih.gov In one study, amino-benzothiazole compounds were identified as having bactericidal activity against M. tuberculosis, including activity against intracellular bacteria within macrophages. nih.gov The introduction of a chloro-substituent was noted to influence this activity. nih.gov

Research into Anticancer Mechanisms

The 2-aminobenzothiazole scaffold has been extensively explored in the design of new anticancer agents. nih.govnih.gov These compounds have shown promise in inhibiting the growth of various cancer cell lines, and their mechanisms of action often involve the modulation of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. researchgate.net

Investigation of Kinase Inhibition Profiles

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. Benzothiazole derivatives have been identified as potent inhibitors of several protein kinases.

For example, certain 2-aminobenzothiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity is implicated in numerous cancers. nih.gov Some of these compounds exhibited potent EGFR inhibition and significant cell growth inhibition in various cancer cell lines. nih.gov Novel 2-aminobenzothiazole compounds have also been investigated as inhibitors of the PI3Kγ enzyme, which is involved in cell proliferation. acs.org Furthermore, derivatives of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been shown to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells. acs.org The substitution pattern on the benzothiazole ring, including the presence of chloro groups, can significantly influence the anticancer activity and kinase inhibition profile. nih.gov

| Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 2-Aminobenzothiazoles | EGFR | PC3, MCF-7, A549, HCT-116 | Potent inhibition of EGFR activity and cell growth. | nih.gov |

| Quinazolinone-benzothiazoles | ALK/PI3K/AKT Pathway | A549 (Lung Cancer) | Inhibition of the signaling pathway and induction of apoptosis. | acs.org |

| 2-Aminobenzothiazoles | PI3Kγ | A549 (Lung), MCF-7 (Breast) | Moderate inhibition of PI3Kγ, suggesting other anticancer mechanisms are also at play. | acs.org |

| Benzyl-benzothiazoles | AKT, ERK | A431, A549 | A 6-chloro substituted derivative inhibited both AKT and ERK signaling pathways. | nih.gov |

Studies on Topoisomerase Inhibition

Human DNA topoisomerases are another important target for cancer chemotherapy. These enzymes resolve topological problems in DNA during replication, transcription, and recombination. Inhibitors of these enzymes can lead to DNA damage and apoptosis in cancer cells.

Benzothiazole derivatives have been identified as inhibitors of human DNA topoisomerase IIα. researchgate.net In one study, a series of benzothiazole derivatives were tested, with one compound, a tosylated salt form, emerging as a particularly effective topoisomerase IIα inhibitor. researchgate.net The proposed mechanism suggested that the compound was not a DNA intercalator or a topoisomerase "poison" (which stabilizes the enzyme-DNA cleavage complex), but rather a DNA minor groove-binding agent that interacts with the enzyme. researchgate.net Other studies have also implicated topoisomerase inhibition in the anticancer activity of compounds containing related heterocyclic systems, suggesting this is a viable mechanism for benzothiazole-based drugs. mdpi.comuj.edu.pl

Modulation of Apoptosis and Cell Proliferation Pathways

Benzothiazole derivatives have emerged as significant agents in cancer research, primarily through their ability to modulate pathways controlling cell survival and proliferation. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.

Research has shown that novel benzothiazole derivatives can trigger apoptosis through various signaling pathways. One critical target is the PI3K/AKT pathway, which is often aberrantly activated in many human cancers, promoting cell survival and growth. nih.gov For instance, the derivative N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) has demonstrated high cytotoxicity in glioblastoma (U87) and cervix cancer (HeLa) cell lines, with IC50 values below 50 nM. nih.gov Treatment with PB11 led to classic apoptotic signs like DNA fragmentation and nuclear condensation. Mechanistic studies revealed that PB11 suppresses the PI3K/AKT signaling pathway, leading to an increase in the cellular levels of caspase-3 and cytochrome c, key executioners of apoptosis. nih.gov

Another major apoptotic route engaged by these compounds is the mitochondria-mediated intrinsic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members. nih.gov The novel derivative N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide was shown to induce apoptosis in colorectal cancer (CRC) cells by altering the balance of these proteins. nih.gov Treatment with this compound resulted in the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift disrupts mitochondrial integrity, leading to the release of cytochrome c and the activation of caspases-9 and -3, ultimately causing cell death. nih.gov

Furthermore, some pyrimidine-benzothiazole hybrids have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), inducing cell cycle arrest and apoptosis in a concentration-dependent manner, highlighting their potential as a novel class of anticancer agents. acs.org

Table 1: Effect of Benzothiazole Derivatives on Apoptosis-Related Proteins

| Compound | Cell Line | Pathway/Target | Effect | Reference |

| PB11 | U87, HeLa | PI3K/AKT | Downregulation of PI3K and AKT; Upregulation of Caspase-3 and Cytochrome c | nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | HCT116 (CRC) | Mitochondrial | Upregulation of Bax, Bad, Cleaved Caspase-3; Downregulation of Bcl-2, Bcl-xL | nih.gov |

| Pyrimidine-benzothiazole hybrids | Cancer cells | CDK2 | Inhibition of CDK2, leading to cell cycle arrest and apoptosis | acs.org |

Interference with Microtubule Dynamics and DNA Intercalation

The anticancer mechanisms of benzothiazole derivatives also extend to direct interactions with fundamental cellular components like DNA. Molecular docking studies have been employed to understand how these compounds bind to DNA, a key interaction for many chemotherapeutic agents.

Research into benzo[d]thiazol-2-amine derivatives has explored their potential to interact with DNA. nih.gov Molecular docking simulations using AutoDock Vina evaluated the binding affinity of newly synthesized derivatives with DNA. These studies focus on elucidating interactions such as hydrogen bonding and hydrophobic interactions within the DNA groove. nih.gov The analysis of the compounds' conformations helps identify potential binding modes, suggesting that these molecules could exert their biological effects by interfering with DNA replication or transcription. nih.gov For example, derivatives synthesized from the reaction of 4-((1,3-benzothiazol-2-yl)amino)benzophenone showed promising binding affinities to DNA, indicating their potential as cancer therapy candidates. nih.gov

Anti-inflammatory and Analgesic Pathway Elucidation

Benzothiazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. sphinxsai.compreprints.org The persistent need for effective nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has driven research into new chemical scaffolds like the 2-aminobenzothiazole ring system. sphinxsai.com

Studies on various synthesized 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. sphinxsai.com The position of substituents on the benzothiazole ring plays a crucial role in determining the potency of this activity. For instance, substitutions with electron-withdrawing groups like –Cl or –NO2 at the 4 or 5-position of the benzothiazole ring were found to increase anti-inflammatory activity, making them comparable to the standard drug diclofenac. sphinxsai.com Conversely, moving these substituents to the 6 or 7-position resulted in decreased activity. sphinxsai.com

A primary mechanism for the anti-inflammatory and analgesic effects of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. frontiersin.orgnih.gov These enzymes are central to the metabolic cascade of arachidonic acid, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. frontiersin.orgnih.gov The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is induced during inflammation. preprints.orgfrontiersin.org

Benzothiazole and related thiazole (B1198619) derivatives have been identified as potent inhibitors of both COX and LOX enzymes. frontiersin.orgnih.gov

COX Inhibition: Several series of thiazole derivatives have been synthesized and shown to be selective inhibitors of COX-2. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. sphinxsai.com Molecular docking studies have confirmed that these compounds can effectively bind within the active site of COX-1 and COX-2 enzymes. preprints.orgfrontiersin.org For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent anti-COX agents, with some compounds showing strong inhibitory potential against both COX-1 and COX-2. frontiersin.org

LOX Inhibition: In addition to COX inhibition, some benzothiazole-based thiazolidinones have demonstrated significant 5-LOX inhibitory activity. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity. nih.gov

Table 2: COX/LOX Inhibitory Activity of Selected Thiazole/Benzothiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Identified potent direct inhibitors of 5-LOX. | nih.gov |

| Benzothiazole based thiazolidinones | COX-1, LOX | Better as COX-1 and LOX inhibitors compared to thiazole-based analogues. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Proved to be potent inhibitors of both COX and LOX pathways. | frontiersin.org |

| 2-aminobenzothiazole derivatives | COX-1, COX-2 | Inhibition of these enzymes is a likely mechanism for their observed analgesic and anti-inflammatory effects. | preprints.org |

Other Areas of Pharmacological Research (e.g., Antidiabetic, Neuroprotective, Carbonic Anhydrase Inhibition)

The versatile benzothiazole scaffold has been explored for a wide range of other therapeutic applications.

Antidiabetic Activity: Benzothiazole derivatives are recognized as promising agents for the treatment of type 2 diabetes. mdpi.comannalsofrscb.ro A significant mechanism of action is their agonist effect on the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. mdpi.comrsc.org For example, 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) showed a high affinity for PPARγ and was able to reduce blood glucose levels in a diabetic rat model. mdpi.com Other N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have also shown significant glucose-lowering effects. sigmaaldrich.com

Neuroprotective Effects: Benzothiazole derivatives are being evaluated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govpjps.pk Riluzole (2-amino-6-trifluoromethoxy-benzothiazole) is used to treat amyotrophic lateral sclerosis due to its neuroprotective actions. nih.gov The neuroprotective potential of the benzothiazole ring has been attributed to its antioxidant and amyloid-inhibiting properties. rsc.orgnih.gov For instance, the derivative 2-(2-Thienyl)Benzothiazoline has shown protective effects against rotenone-induced motor deficits in a rat model of Parkinson's disease. pjps.pkresearchgate.net

Carbonic Anhydrase Inhibition: Sulphonamide derivatives of benzothiazole are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in numerous physiological processes. nih.govnih.gov Different CA isoforms are targets for treating various conditions, including glaucoma, epilepsy, and neuropathic pain. nih.govresearchgate.net Substituted benzothiazole-6-sulphonamides have been shown to selectively inhibit key brain-associated isoforms like hCA II and hCA VII over the cytosolic hCA I. nih.govresearchgate.net For example, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) was found to be a potent inhibitor of hCA II and hCA VII. nih.gov

Table 3: Overview of Other Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Area | Mechanism/Target | Example Compound Class | Reference |

| Antidiabetic | PPARγ Agonism | 2-Aminobenzothiazole derivatives linked to guanidines | mdpi.com |

| Neuroprotective | Antioxidant, Amyloid Inhibition, Cholinesterase Inhibition | 2-Thienyl-Benzothiazoline, Riluzole | nih.govpjps.pkrsc.org |

| Carbonic Anhydrase Inhibition | Inhibition of hCA isoforms (e.g., hCA II, hCA VII) | Substituted benzothiazole-6-sulphonamides | nih.govresearchgate.net |

Structure Activity Relationship Sar and Ligand Design Principles for Benzothiazole 2 Amines

Impact of Substituent Nature and Position on Biological Potency and Selectivity (e.g., Halogen, Methyl, Amino Group Effects)

The identity and placement of substituents on the benzene (B151609) ring of the benzothiazole (B30560) core are critical determinants of biological potency and target selectivity.

Halogen Effects: Halogen atoms, such as the chlorine in 6-chloro-7-methyl-1,3-benzothiazol-2-amine, are frequently incorporated into drug candidates to enhance activity. Their electron-withdrawing nature and ability to form halogen bonds can influence receptor affinity and metabolic stability. For instance, in a series of benzothiazole derivatives developed as potential anticancer agents, a 6-chloro substitution was a key feature of the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine. nih.gov Similarly, studies on antibacterial agents revealed that a 5,6-difluoro substituted benzothiazole was a potent inhibitor of Gram-positive pathogens. nih.gov The position is crucial; for example, N-acetylation of a 3'-chloro analogue of 2-(4-aminophenyl)benzothiazole resulted in an acetylamine that retained selective antitumor activity, whereas acetylation of a 3'-methyl analogue did not. acs.org

Other Substituents: The electronic properties of substituents play a significant role. Electron-donating groups like ethoxy (OEt) have been shown to enhance cytotoxic potency in some 2-aminobenzothiazole (B30445) series, with the rank order of cytotoxicity for substitution on the benzothiazole scaffold found to be OEt > H > Me > NO₂. nih.gov In other cases, electron-withdrawing groups like a nitro (NO₂) or cyano (CN) group at the C-6 position were found to increase antiproliferative activity. mdpi.com

| Substituent Type | Position(s) | Observed Effect on Biological Activity | Compound Series/Target | Source |

|---|---|---|---|---|

| Halogen (Chloro) | 6 | Feature in active anticancer compounds. | Anticancer agents | nih.gov |

| Halogen (Difluoro) | 5,6 | Potent inhibition of Gram-positive bacteria. | Antibacterial agents | nih.gov |

| Methyl | General | Reduced anti-angiogenic activity. | VEGFR-2 inhibitors | nih.gov |

| Dimethyl | 5,6 | Improved cytotoxic activity. | MET inhibitors | nih.gov |

| Ethoxy | General | Enhanced antiproliferative potency compared to H, Me, or NO₂. | Anticancer agents | nih.gov |

| Nitro, Cyano | 6 | Increased antiproliferative activity. | Antiproliferative agents | mdpi.com |

Conformational Requirements for Optimal Receptor Binding and Activity

The benzothiazole ring system itself is planar. wikipedia.org In many derivatives, such as 2-(2′-aminophenyl)benzothiazole, the entire molecule can adopt a nearly planar structure, which is often stabilized by intramolecular hydrogen bonds. mdpi.com This planarity can facilitate optimal π-π stacking interactions with aromatic residues within a receptor's binding site. For example, docking studies of VEGFR-2 inhibitors showed that the benzothiazole ring penetrates a hydrophobic cavity of the kinase. nih.gov

Computational studies involving conformational analysis, where dihedral angles are systematically varied, help identify low-energy, stable conformers. mdpi.com For derivatives with additional rings, the dihedral angle between the benzothiazole plane and the appended ring is a critical parameter. A study on a series of benzothiazole derivatives identified two energetically stable conformers at 0° and 180°, indicating a preference for planarity or a co-planar arrangement. mdpi.com The ability of a molecule to adopt the correct low-energy conformation to fit within the geometric constraints of a binding pocket is essential for high-affinity binding and, consequently, potent biological activity.

Role of the 2-Amine Functionality in Molecular Interactions and Target Recognition

The 2-amino group is not merely a substitution point but a functionally indispensable part of the 2-aminobenzothiazole pharmacophore. nih.gov Its primary role is to act as a crucial hydrogen bond donor, anchoring the ligand within the active site of a target protein.

Numerous molecular docking studies have confirmed the importance of this interaction.

In EGFR kinase inhibitors, the amino group at the C-2 position of the benzothiazole core was found to be involved in hydrogen bonding interactions with the residue Asp855. nih.gov

In inhibitors of the histidine kinase CA domain, the 2-amino group participates in a critical hydrogen bond donor-acceptor-donor motif that is essential for binding to key residues like Asp411. nih.gov

The nature of the amine is highly specific. Structure-activity relationship studies have demonstrated that the primary amine (—NH₂) is often required for activity. In a study targeting Pseudomonas aeruginosa virulence, modification of the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine resulted in a complete loss of inhibitory activity. nih.gov This underscores that both hydrogen atoms of the amino group can be vital for establishing the necessary network of interactions for biological effect. Furthermore, the 2-amino group is a highly reactive and versatile functionality, allowing for the synthesis of a vast array of derivatives where it can be tethered to other structural fragments. nih.govnih.gov

| Modification at 2-Position | Effect on Activity (vs. Primary Amine) | Target/Assay | Source |

|---|---|---|---|

| Primary Amine (Unsubstituted) | Active | Histidine Kinase CA Domain | nih.gov |

| Secondary Amine (N-methyl, N-phenyl, N-benzyl) | Inactive | Histidine Kinase CA Domain | nih.gov |

| Tertiary Amine (N,N-dimethyl) | Inactive | Histidine Kinase CA Domain | nih.gov |

| Amide (N-acetyl) | Inactive | Histidine Kinase CA Domain | nih.gov |

| Amide (N-acetyl) | Activity retained but altered selectivity. | Antitumor (in specific congeners) | acs.org |

Influence of Electronic Properties and Steric Factors on Pharmacological Response

The pharmacological response of a benzothiazole-2-amine derivative is governed by a delicate balance of electronic and steric effects. These factors influence the molecule's ability to approach, recognize, and bind to its target, as well as its pharmacokinetic properties.

Electronic Properties: The distribution of electron density across the molecule, influenced by its substituents, is critical. Electron-donating groups (like the 7-methyl) and electron-withdrawing groups (like the 6-chloro) modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap (Egap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Computational studies have shown that substituting the benzothiazole core can significantly tune these energy levels. For example, the introduction of a strong electron-withdrawing group like nitro (-NO₂) can lower both HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov This tuning of frontier molecular orbitals can be advantageous for charge transport and can enhance interactions with biological targets. nih.gov In 6-chloro-7-methyl-1,3-benzothiazol-2-amine, the electron-withdrawing chlorine at C-6 and the electron-donating methyl group at C-7 would create a specific electronic profile that dictates its interaction capabilities.

| Compound/Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Source |

|---|---|---|---|---|

| Benzothiazole-furan derivative (Comp1) | -5.59 | -1.95 | 3.64 | nih.gov |

| -CH₃ substituted furan (B31954) (Comp2) | -5.58 | -1.88 | 3.70 | nih.gov |

| -NO₂ substituted furan (Comp3) | -6.18 | -3.35 | 2.83 | nih.gov |

| -OCH₃ substituted furan (Comp4) | -5.52 | -1.92 | 3.60 | nih.gov |

Steric Factors: The size and shape of substituents (steric hindrance) directly impact how a molecule fits into a binding site. A bulky substituent may prevent the molecule from achieving the optimal orientation for binding, leading to reduced activity. Conversely, a properly sized substituent can enhance van der Waals interactions and improve binding affinity. SAR studies often reveal a "sweet spot" for substituent size at a particular position. The introduction of an isopropyl group, for instance, was found to be deleterious to the cytotoxicity of one series of 2-aminobenzothiazoles, suggesting a steric clash within the target's active site. nih.gov Therefore, the interplay between the electronic nature and the physical size of the chloro and methyl groups in 6-chloro-7-methyl-1,3-benzothiazol-2-amine is a key determinant of its potential pharmacological profile.

Advanced Analytical Methodologies for the Detection and Quantification of Benzothiazole Compounds in Research Settings

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of benzothiazole (B30560) derivatives due to its high sensitivity and specificity. nih.govnih.gov This method allows for the separation, identification, and quantification of target compounds, even at trace levels (ng/L). nih.govresearchgate.net

In a typical LC-MS/MS setup, the benzothiazole compounds are first separated on a liquid chromatography column, such as an ACE 3 C8 column. mac-mod.com The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) in water, with additives like formic acid to improve ionization. mac-mod.com Following separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative ion mode depending on the specific analyte's structure. nih.govresearchgate.netcapes.gov.br For instance, compounds like 2-aminobenzothiazole (B30445) are typically detected in positive ion mode, while others such as 2-hydroxybenzothiazole (B105590) are determined in negative ion mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. mac-mod.com This reduces background noise and minimizes matrix interference, which is crucial when analyzing complex samples like wastewater or biological tissues. nih.govmac-mod.com The method's precision is generally high, with relative standard deviations (RSD) often below 15%. researchgate.netnih.gov For complex matrices, quantification may require the use of standard addition or matrix-matched standards to ensure accuracy. nih.gov

Research has demonstrated the successful application of LC-MS/MS for a range of benzothiazoles in aqueous samples, achieving limits of quantification (LOQs) in the low ng/L to µg/L range. nih.govnih.gov For example, a method for analyzing six benzothiazoles in wastewater reported LOQs between 0.002 and 0.29 ng/mL. nih.gov Another study using UHPLC-QToF-MS for fish sample analysis achieved LOQs of 0.15–2 ng/g. nih.gov

| Analyte Group | Matrix | LC-MS/MS Mode | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Benzothiazoles (including 2-aminobenzothiazole) | Treated Wastewater | ESI (+/-) | 20 to 200 ng/L | nih.gov |

| Benzothiazoles (including 2-benzothiazolamine) | Wastewater | ESI-MS/MS | 0.002-0.29 ng/mL | nih.gov |

| Benzothiazoles | Street Run-off Wastewater | TurboIonSpray (+/- MRM) | Not Reported | mac-mod.com |

| Benzotriazoles and Benzothiazoles | Fish Tissue | UHPLC-ESI(+)-QToF-MS | 0.15-2 ng/g | nih.gov |

Solid-Phase Extraction (SPE) and Other Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a prerequisite for reliable quantification of benzothiazoles from complex matrices like wastewater, river water, and biological samples. nih.govnih.gov Solid-Phase Extraction (SPE) is the most frequently applied technique for extracting and pre-concentrating these analytes from aqueous samples. nih.govresearchgate.netresearchgate.net The choice of sorbent material is critical for achieving high recovery rates. researchgate.net

Polymeric sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are widely used and have demonstrated high recoveries (75% to 106%) for a variety of benzothiazole and benzotriazole (B28993) derivatives from different water matrices. researchgate.net Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange mechanisms, offer enhanced selectivity. nih.govresearchgate.net For instance, a MAX solid-phase extraction cartridge, featuring a divinylbenzene-N-vinylpyrrolidone polymer functionalized with quaternary amine groups, has been used to effectively concentrate both benzotriazoles and benzothiazoles. nih.gov

In addition to SPE, other innovative sample preparation techniques have been developed. A method combining a double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD) has been successfully used for the analysis of benzothiazoles in fish samples. nih.gov This simplified method avoids traditional mortar/pestle and SPE column procedures, offering satisfactory average recoveries between 70% and 93% with RSDs under 9%. nih.gov Another approach is bar adsorptive microextraction (BAµE), which uses carbon-based sorbents for the trace analysis of benzothiazoles in environmental water samples. semanticscholar.org

| Technique | Sorbent/Phase | Matrix | Analyte Recovery | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Oasis HLB | River Water, Wastewater | 75% - 106% | researchgate.net |

| Mixed-Mode SPE | Oasis MAX | Aqueous Matrices | Accuracy: 80% - 100% | nih.gov |

| DVUA-MSPD | Not specified | Fish Tissue | 70% - 93% | nih.gov |

| Bar Adsorptive Microextraction (BAµE) | Carbon-based phase mixture | Environmental Water | 37.9% - 59.2% | semanticscholar.org |

Spectrophotometric and Spectrofluorometric Assays for High-Throughput Screening and Detection

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the detection of benzothiazole compounds, particularly for high-throughput screening applications. researchgate.net These techniques are based on the inherent photophysical properties of the benzothiazole scaffold, which can be tailored by introducing specific functional groups. researchgate.netniscpr.res.in